4-Bromo-5-chloropyridin-3-amine

Vue d'ensemble

Description

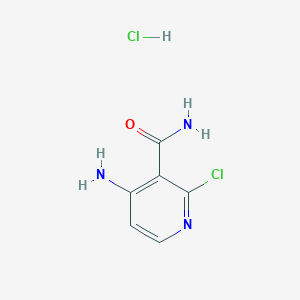

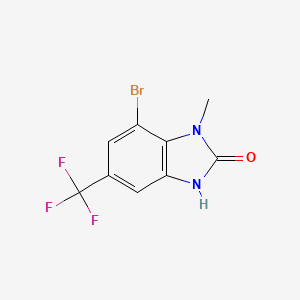

4-Bromo-5-chloropyridin-3-amine is a heterocyclic compound. It has a molecular formula of C5H4BrClN2 and a molecular weight of 207.46 g/mol .

Synthesis Analysis

The synthesis of 4-Bromo-5-chloropyridin-3-amine involves a reaction with dicyclohexyl-(2’,6’-dimethoxybiphenyl-2-yl)-phosphane, tris-(dibenzylideneacetone)dipalladium(0), and cesium fluoride in 1,4-dioxane at 130℃ for 0.5h in an inert atmosphere .Molecular Structure Analysis

The molecular structure of 4-Bromo-5-chloropyridin-3-amine consists of a pyridine ring substituted with bromine and chlorine atoms.Chemical Reactions Analysis

The compound can undergo oxyfunctionalization using whole cells of Burkholderia sp. MAK1, converting different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant. It is not a P-gp substrate but is a CYP1A2 inhibitor . Its water solubility is 0.574 mg/ml or 0.00277 mol/l, classifying it as soluble .Applications De Recherche Scientifique

Selective Amination Catalyzed by Palladium-Xantphos Complex

A study by Ji, Li, and Bunnelle (2003) demonstrated the selective amination of polyhalopyridines like 5-bromo-2-chloropyridine using a palladium-Xantphos complex. This process predominantly yields 5-amino-2-chloropyridine with high chemoselectivity and excellent yield, showcasing an efficient method for the synthesis of amino-substituted pyridines (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Microwave-Assisted Amination

Kim et al. (2010) developed a simple method for microwave-assisted amination of 3-bromo-2-chloropyridine with various substituted aminoethanols. This technique, utilizing microwave irradiation, demonstrated superior conversion and yield compared to conventional heating methods (Jeong Guen Kim et al., 2010).

Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling

Ahmad et al. (2017) described the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. These derivatives showed potential as chiral dopants for liquid crystals and exhibited notable biological activities, including anti-thrombolytic and biofilm inhibition properties (Gulraiz Ahmad et al., 2017).

Regioselective Displacement Reaction Studied by X-ray Crystallography

Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine using X-ray crystallography. This study revealed insights into the formation of specific aminopyrimidines, contributing to the understanding of regioselective aminations in pyrimidine chemistry (A. Doulah et al., 2014).

Chemoselective Synthesis of Pyrroles

Aquino et al. (2015) detailed a concise method for the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles. This method emphasized its advantages such as simplicity, mild reaction conditions, and high yield, expanding the scope of pyrrole synthesis (E. C. Aquino et al., 2015).

Safety and Hazards

Orientations Futures

The compound has potential applications in the pharmaceutical industry, as pyridine derivatives are in great demand as synthons for pharmaceutical products . The regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .

Mécanisme D'action

Target of Action

Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that it may interact with transition metals like palladium or boron reagents in these reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially act as a coupling partner, contributing to the formation of carbon-carbon bonds . The bromine and chlorine substituents might be replaced by other groups during the reaction, leading to the formation of new compounds.

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in synthetic pathways leading to a variety of organic compounds.

Pharmacokinetics

Similar compounds have been suggested to have high gastrointestinal absorption and permeability across the blood-brain barrier . These properties could potentially impact the bioavailability of the compound, although further studies are needed to confirm this.

Result of Action

As a potential reagent in Suzuki–Miyaura cross-coupling reactions , its primary effect may be the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds.

Action Environment

The action, efficacy, and stability of 4-Bromo-5-chloropyridin-3-amine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a catalyst

Propriétés

IUPAC Name |

4-bromo-5-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-5-3(7)1-9-2-4(5)8/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZVZOWANQYHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-chloropyridin-3-amine | |

CAS RN |

1802434-30-5 | |

| Record name | 4-bromo-5-chloropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B1382308.png)

![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)

![ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate](/img/structure/B1382322.png)